molecular formula C6H4N4O4 B1346690 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole CAS No. 3775-55-1

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole

Cat. No. B1346690
CAS RN: 3775-55-1
M. Wt: 196.12 g/mol
InChI Key: VTWQUFUBSCXPOW-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Properties

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole and its derivatives have demonstrated strong antibacterial properties. For instance, compounds synthesized from this chemical exhibit significant antibacterial activity against Staphylococcus aureus, a common bacterial pathogen. This indicates its potential as a candidate for developing new antibacterial agents (Hirao & Kato, 1971). Similarly, another study found that certain derivatives of this compound showed substantial antimicrobial activity against a broad range of bacteria and fungi, as well as several protozoa, highlighting its potential in treating various infectious diseases (Gadebusch & Basch, 1974).

Chemotherapeutic Potential

Research has also explored the chemotherapeutic potential of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole derivatives. Compounds like alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide have been synthesized for testing against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (Mir, Siddiqui, & Comrie, 1991). This highlights the potential of these compounds in developing new treatments for tuberculosis.

Applications in Analyzing Cellular Hypoxia

Another interesting application of this compound is in the field of cellular biology. Fluorescent derivatives of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole have been used as probes for identifying hypoxic cells in cancer research. These compounds bind to mammalian cells in a manner dependent on the ambient oxygen concentration, making them useful in studying cellular responses to hypoxia (Olive & Durand, 1983).

Synthesis of Furan Compounds

Additionally, this compound plays a role in the synthesis of various furan compounds, which have diverse applications in chemistry and pharmacology. Studies have shown that 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole can be used to synthesize different furan derivatives, indicating its utility in organic synthesis and drug development (Hirao, Kato, & Hirota, 1971).

Safety And Hazards

2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is carcinogenic in rats following oral administration1. It produced mammary carcinomas and forestomach papillomas1. No human carcinogenicity data were available1.


Future Directions

The future directions for the study of 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole are not specified in the available resources. However, given its carcinogenic properties, further research could focus on understanding its mechanism of action and potential applications or implications in medical and pharmaceutical fields.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWQUFUBSCXPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020058
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole

CAS RN

3775-55-1
Record name 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
SM Cohen, E Ertürk, AM Von Esch… - Journal of the …, 1975 - academic.oup.com
Carcinogenicity of eight 5-nitrofurans with heterocyclic substituents at the 2-position of the furan ring was investigated by feeding the chemicals to SpragueDawley female rats. N-[5-(5-…
Number of citations: 58 academic.oup.com
AM Helguera, MNDS Cordeiro, MÁC Pérez… - Bioorganic & medicinal …, 2008 - Elsevier
Chemical carcinogenicity is of primary interest, because it drives much of the current regulatory actions regarding new and existing chemicals, and its conventional experimental test …
Number of citations: 27 www.sciencedirect.com
AH Morales, MÁC Pérez, RD Combes, MP González - Toxicology, 2006 - Elsevier
Several nitrocompounds have been screened for carcinogenicity in rodents, but this is a lengthy and expensive process, taking two years and typically costing 2.5 million dollars, and …
Number of citations: 65 www.sciencedirect.com
SK Abilev, VA Tarasov, AV Tarasov… - Russian Journal of …, 2006 - Springer
A new approach to the description of quantitative structure-activity relationships (QSAR analysis) based on compound descriptors has been used. The effect of the structural …
Number of citations: 7 link.springer.com
JD Suarez-Torres, CA Orozco, CE Ciangherotti - Toxicology In Vitro, 2021 - Elsevier
Many substances are already tested in the long-term rodent bioassay (RCB). Nonetheless, statements such as the following are common in the regulatory literature: “the significance of …
Number of citations: 6 www.sciencedirect.com
LS Gold, TH Slone, L Bernstein - Environmental Health …, 1989 - ehp.niehs.nih.gov
A tabulation of carcinogenic potency (TD50) by species for 492 chemicals that induce tumors in rats or mice is presented. With the use of the Carcinogenic Potency Database, …
Number of citations: 163 ehp.niehs.nih.gov
W Wan, Y Chen, J Zhang, F Shen, L Luo, S Deng… - Toxicology in Vitro, 2019 - Elsevier
Cancer is a leading cause of human mortality around the globe. In this study, mechanism-based SAR (Structure-Activity Relationship) was employed to investigate the carcinogenicity of …
Number of citations: 4 www.sciencedirect.com
LS Gold, TH Slone, NB Manley… - Environmental Health …, 1991 - ehp.niehs.nih.gov
A compendium of carcinogenesis bioassay results organized by target organ is presented for 533 chemicals that are carcinogenic in at least one species. This compendium is based …
Number of citations: 164 ehp.niehs.nih.gov
MA Cheeseman, EJ Machuga, AB Bailey - Food and Chemical Toxicology, 1999 - Elsevier
This paper presents methods for extending the principle of a single “threshold of regulation” to a range of dietary concentrations between 0.5 and 15 parts per billion by using structure–…
Number of citations: 213 www.sciencedirect.com
S Kar, K Roy - Chemosphere, 2012 - Elsevier
Different regulatory agencies in food and drug administration and environmental protection worldwide are employing quantitative structure–activity relationship (QSAR) models to fill the …
Number of citations: 38 www.sciencedirect.com

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